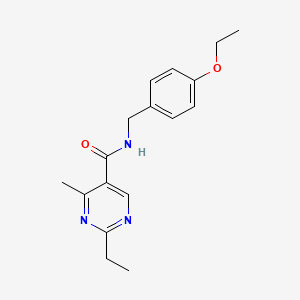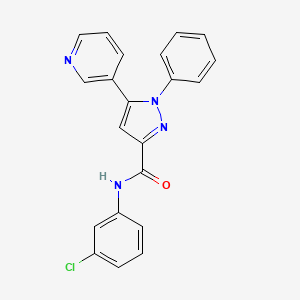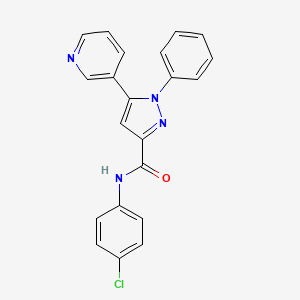
N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide, also known as EIPPC, is a novel pyrimidine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. EIPPC is a small molecule drug that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide is not fully understood. However, it has been proposed that N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide inhibits the activity of key enzymes involved in inflammation, tumor growth, and microbial infection. N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide has been shown to exhibit various biochemical and physiological effects. N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide has also been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II. N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide has several advantages and limitations for lab experiments. N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide is a small molecule drug that can be easily synthesized using various methods. N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide has several limitations, including its solubility and stability, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide. Further studies are needed to fully understand the mechanism of action of N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide and its potential therapeutic applications. Studies are also needed to optimize the synthesis of N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide and improve its solubility and stability. Additionally, studies are needed to evaluate the safety and efficacy of N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide in animal models and clinical trials.
Métodos De Síntesis
N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide can be synthesized using various methods, including a one-pot three-component reaction, a three-step procedure, and a microwave-assisted method. The one-pot three-component reaction involves the condensation of 4-ethoxybenzaldehyde, isopropylamine, and 2,4-dimethyl-6-nitropyrimidine in the presence of a catalyst. The three-step procedure involves the synthesis of 4-ethoxybenzylamine, which is then reacted with 2,4-dimethyl-6-nitropyrimidine in the presence of a catalyst to form N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide. The microwave-assisted method involves the reaction of 4-ethoxybenzaldehyde, isopropylamine, and 2,4-dimethyl-6-nitropyrimidine in the presence of a catalyst under microwave irradiation.
Aplicaciones Científicas De Investigación
N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-microbial properties. N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in vitro and in vivo. N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide has also been shown to inhibit the growth of various cancer cell lines and induce apoptosis. N-(4-ethoxybenzyl)-2-isopropyl-4-methylpyrimidine-5-carboxamide has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Propiedades
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-4-methyl-2-propan-2-ylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-5-23-15-8-6-14(7-9-15)10-20-18(22)16-11-19-17(12(2)3)21-13(16)4/h6-9,11-12H,5,10H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPQNWJSOTVAFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2=CN=C(N=C2C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Ethoxyphenyl)methyl]-4-methyl-2-(propan-2-YL)pyrimidine-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Bromophenyl)methyl]-3-(methoxymethyl)piperidine](/img/structure/B7548207.png)
![3-methyl-6-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1,3-benzothiazol-2(3H)-one](/img/structure/B7548214.png)

![5-(4-Fluorobenzyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7548218.png)
![5-(4-Methylbenzyl)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazole](/img/structure/B7548221.png)
![1,3,4-Oxadiazole, 2-[(benzo[b]benzofuran-2-yloxy)methyl]-5-phenyl-](/img/structure/B7548226.png)
![2-[(2-Chlorophenyl)sulfonylamino]-3,5-dimethoxybenzoic acid](/img/structure/B7548235.png)
![1-[2,4-dimethyl-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7548246.png)
![1-[(4-Bromophenoxy)acetyl]imidazolidin-2-one](/img/structure/B7548250.png)
![N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]quinoline-8-sulfonamide](/img/structure/B7548257.png)
![1-(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1,2,4-triazole-3-carbonitrile](/img/structure/B7548268.png)


